3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-12-10-14(18(22)23)15-16(11-8-9-11)20-21(17(15)19-12)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLSWNKFZRNIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of a pyrazole intermediate. This can be achieved by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the fused ring system.
Introduction of Substituents: The desired substituents, such as cyclopropyl, ethyl, and phenyl groups, are introduced through various substitution reactions. These reactions may involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace substituents on the aromatic ring or other positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Organometallic reagents (Grignard reagents, organolithium compounds), halogenating agents (bromine, chlorine)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, inflammation, and infectious diseases.
Biological Research: Researchers use this compound to study its effects on cellular processes and molecular pathways. It serves as a tool for understanding the mechanisms of action of related compounds and their potential therapeutic benefits.
Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes. It can be employed in assays to identify new drug targets and elucidate the mode of action of existing drugs.
Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting substituent variations and their impact on molecular weight and physicochemical properties:
Key Observations :
- Cyclopropyl vs.
- Ethyl vs. Thiophene at Position 6 : The ethyl group in the target compound reduces molecular weight compared to thiophene-containing analogs (e.g., C₁₇H₁₄FN₃O₂), likely improving solubility .
- Phenyl vs. Fluorophenyl at Position 1 : Fluorine substitution (e.g., C₁₉H₁₆FN₃O₂) may enhance metabolic stability and binding affinity to targets like PPAR .
Biological Activity
3-Cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family, known for its diverse biological activities. This article reviews its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fused pyrazole and pyridine ring system with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 313.35 g/mol. The structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated IC50 values against CDK2 and CDK9 of 0.36 µM and 1.8 µM, respectively, indicating potent inhibition of these kinases .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It modulates pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines and mediators. This makes it a candidate for developing treatments for inflammatory diseases.
3. Antimicrobial Activity
Studies have shown that derivatives of pyrazolo[3,4-b]pyridine compounds possess antimicrobial properties. Specifically, this compound has demonstrated activity against Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis agent.
The mechanism by which this compound exerts its effects involves several pathways:
- CDK Inhibition : By binding to the ATP-binding site of CDKs, it prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells.
- Inflammatory Pathway Modulation : The compound may inhibit nuclear factor kappa B (NF-kB) signaling pathways, which are pivotal in the inflammatory response.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropylation | Cyclopropylboronic acid, Pd(PPh₃)₄, DMF | 65–75 | |
| Ethylation | Ethyl iodide, K₂CO₃, DMF | 70–80 | |
| Ester hydrolysis | NaOH, EtOH, reflux | 70–85 |
How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to assess purity (>95%) and confirm molecular mass ([M+H]⁺ expected at m/z 348.3) .
- NMR : Key signals include:
- XRD : Resolve crystal structure to confirm substituent positions and hydrogen bonding (e.g., carboxylic acid dimerization) .
What stability considerations are critical for storage and handling?
Methodological Answer:
- Storage : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the carboxylic acid group .
- Light sensitivity : Protect from UV exposure due to the pyridine core’s photolability .
- pH stability : Avoid strongly alkaline conditions (pH >10) to prevent decarboxylation .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
-
Modify substituents : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
-
Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to enhance metabolic stability while retaining hydrogen-bonding capacity .
-
Table 2: SAR Trends in Pyrazolo[3,4-b]pyridines
Modification Biological Activity Change Reference Cyclopropyl → Phenyl Reduced kinase inhibition (IC₅₀ ↑ 2×) Ethyl → Trifluoromethyl Improved logP (↑0.5)
How to resolve contradictory data in reported biological activities?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate by:
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase profiling) and ATP concentrations (1 mM) .
- Counter-screening : Test against related enzymes (e.g., mTOR vs. PI3K) to confirm selectivity .
- Meta-analysis : Compare IC₅₀ values across studies (e.g., 0.5–2.0 µM in autophagy induction vs. 5–10 µM in cytotoxicity) .
What computational strategies predict pharmacokinetic properties?
Methodological Answer:
- ADMET modeling : Use SwissADME to predict:
- LogP : ~2.5 (moderate lipophilicity).
- BBB permeability : Low (due to carboxylic acid).
- Docking studies : Simulate binding to ATP pockets (e.g., mTOR kinase) using AutoDock Vina. Focus on hydrogen bonds between the carboxylic acid and Lys1217 .
How to design experiments validating mechanism of action (MOA)?
Methodological Answer:
- Gene knockdown : Use siRNA targeting mTOR or autophagy-related genes (e.g., ATG5) to confirm pathway dependency .
- Biomarker analysis : Measure LC3-II/LC3-I ratio via western blot to quantify autophagy induction .
- Dose-response : Establish EC₅₀ in primary cells (e.g., cancer fibroblasts) vs. immortalized lines to assess tissue specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
